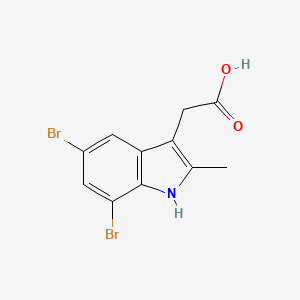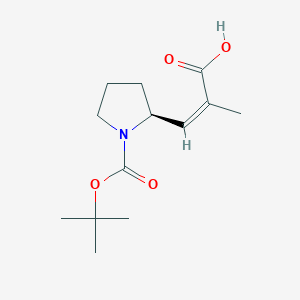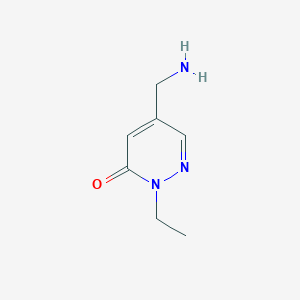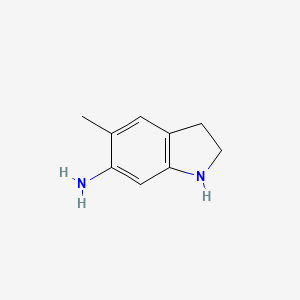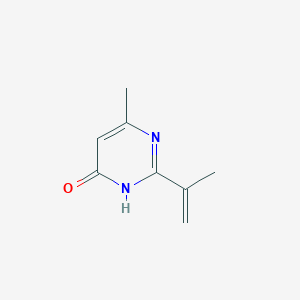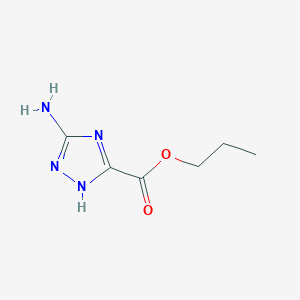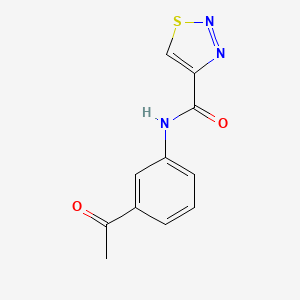![molecular formula C9H7NO3 B13109711 5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid](/img/structure/B13109711.png)
5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method includes the oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of reagents and catalysts, as well as reaction conditions, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and catalysts such as manganese triflate. Reaction conditions vary depending on the desired product but often involve room temperature and aqueous media .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and other substituted analogues .
Aplicaciones Científicas De Investigación
5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism by which 5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit protein kinases and calcium channels, which are crucial for various biological processes . The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- 2,3-Cyclopentenopyridine
- 5H-1-Pyrindene, 6,7-dihydro-
Uniqueness
What sets 5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid apart from similar compounds is its specific functional groups and the unique arrangement of its fused ring system
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
5-oxo-6,7-dihydrocyclopenta[b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c11-8-2-1-7-6(8)3-5(4-10-7)9(12)13/h3-4H,1-2H2,(H,12,13) |
Clave InChI |
GSBSIQGMLANZJR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1N=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



